Ni-(S)-BPB-GLY serves as a foundational reagent in chemical and biochemical research.
Here is a detailed methodology for studying the interaction between this compound and Bovine Serum Albumin (BSA) using fluorescence spectroscopy, based on published research [1].
Experimental workflow for studying this compound and BSA interaction
This compound requires careful handling. Please note that the available Safety Data Sheet (SDS) has many data gaps [2]. The following precautions are recommended:
| Aspect | Precautions |
|---|---|
| General Prudence | Avoid dust formation, breathing vapors, and contact with skin or eyes [2]. |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing [2]. |
| Engineering Controls | Handle in a well-ventilated place and use a full-face respirator if exposure limits are unknown or symptoms occur [2]. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from foodstuffs [2]. |
| Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child) [3] [4]. |
The Ni-(S)-BPB-Gly complex is synthesized from a chiral auxiliary (S)-BPB, glycine, and nickel ions [1] [2]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Chemical Formula | C₂₇H₂₆N₃NiO₃⁻ [3] |
| Primary Application | Platform for synthesizing unnatural amino acids (UAAs) via C–H bond activation of the glycine moiety [4]. |
| Key Feature | Chiral environment from (S)-BPB auxiliary allows for stereocontrolled synthesis [1]. |
| Stability | Complex is stable across a range of pH conditions [4]. |
| Protein Binding | Binds to Bovine Serum Albumin (BSA) via static quenching, driven by hydrogen bonding and van der Waals forces [2]. |
A key advanced protocol involves hydrolyzing the complex with Ethylenediaminetetraacetic acid (EDTA) to isolate the amino acid while preserving acid-labile protecting groups [4]. The workflow for this method is summarized in the diagram below.
Diagram of the EDTA-mediated hydrolysis and Fmoc protection workflow.
The complex's interaction with biomolecules is crucial for its application profile. The table below summarizes the binding interaction with Bovine Serum Albumin (BSA).
| Parameter | Finding |
|---|---|
| Interaction Studied | Binding with Bovine Serum Albumin (BSA) [2] |
| Quenching Mechanism | Static quenching (ground-state complex formation) [2] |
| Binding Forces | Hydrogen bonding and van der Waals forces (calculated from thermodynamic parameters) [2] |
| Binding Distance | 2.413 - 2.459 nm (across 293-308 K, determined via FRET) [2] |
| Energetics | Spontaneous (ΔG⁰ < 0) and exothermic (ΔH⁰ < 0) process [2] |
The Gly-Ni(II)-BPB complex is not a natural product but a synthetically created compound. Its importance lies in its role as a chiral equivalent of nucleophilic glycine, enabling the preparation of enantiomerically pure, unnatural alpha-amino acids, which are crucial for drug discovery and peptidomimetic design [1] [2].
The table below summarizes the core structure and function of this complex.
| Feature | Description |
|---|---|
| Full Name | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone - Glycine - Nickel(II) Complex [3] [4]. |
| Primary Role | A chiral auxiliary template for the asymmetric synthesis of alpha-amino acids [1] [4]. |
| Key Advantage | Provides exceptional stereochemical control, allowing access to a wide range of unnatural amino acids with high enantiomeric purity (e.g., ≥99% ee) [1]. |
The evolution of this complex involved crucial improvements in its synthesis and a broadening of its applications.
| Goal/Application | Key Finding or Improvement | Citation |
|---|---|---|
| General Synthesis | Developed a more practical and convenient method for preparing the BPB ligand and its Ni(II) glycine complex, making it more accessible for synthetic chemistry [4]. | [4] |
| Stereoselective Synthesis | Applied the complex for the large-scale enantiomeric synthesis of ω-unsaturated amino acids, which are valuable non-natural building blocks [5]. | [5] |
| Novel Reaction Exploration | Successfully employed a propargylglycine-derived Ni(II) complex in an A³-Mannich coupling reaction to create new bioactive amino acid derivatives [1]. | [1] |
| Structural Analysis | Reported the first X-ray crystal structure of the related (S)-l-Ala-Ni-BPB complex, providing deeper insight into its molecular geometry [3]. | [3] |
The following diagram illustrates a general workflow for using the Gly-Ni(II)-BPB complex in asymmetric synthesis, adapted from methodologies describing the synthesis of stapling amino acids and other applications [1] [5].
This workflow underpins the complex's utility. A recent study demonstrates its application in a multi-component A³-Mannich coupling reaction [1]. The optimized conditions for this reaction are summarized below.
| Parameter | Optimal Condition for A³-Coupling |
|---|---|
| Catalyst System | CuI (catalyst) and FeCl₃ (co-catalyst) [1]. |
| Solvent | Toluene [1]. |
| Atmosphere | Inert (Argon), to suppress unwanted side-reactions like dimerization [1]. |
| Amine Preference | Cyclic secondary amines (e.g., morpholine) gave superior results compared to linear or primary amines [1]. |
| Performance | High chemical yield and excellent enantiomeric excess (≥99% ee) at the Cα-position of the amino acid [1]. |
Beyond its synthetic utility, amino acids produced using this methodology show promising biological activity. For instance, compounds synthesized via the A³-Mannich approach were evaluated as collagenase inhibitors, with one derivative (4e) showing notable inhibitory activity (IC₅₀ = 0.75 mM) [1]. This highlights the direct application of these building blocks in drug discovery for generating bioactive molecules.
The Ni(II)-(S)-BPB complex acts as a nucleophilic glycine equivalent. The system consists of a glycine molecule chelated to a nickel (Ni(II)) ion and bound to a chiral ligand, (S)-2-[N-(N′-benzylprolyl)amino]benzophenone ((S)-BPB) [1] [2]. This arrangement creates a well-defined chiral environment around the glycine α-carbon, allowing alkyl halides or other electrophiles to attack from a specific face, leading to high diastereoselectivity in the formation of new amino acids [3] [4].
The general workflow for synthesizing an enantiomerically pure amino acid using this auxiliary is as follows:
The alkylation step is critical for introducing the desired side chain. Here is a detailed methodology for a large-scale synthesis of ω-unsaturated amino acids [5]:
The Ni(II)-(S)-BPB auxiliary system delivers excellent results across various reaction types and amino acid targets.
Table 1: Performance in Synthesizing Different Amino Acid Classes
| Amino Acid Type | Reaction | Typical Yield | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Scale Demonstrated |
|---|---|---|---|---|
| ω-Unsaturated Amino Acids [3] [5] | Alkylation | Excellent | High de | Multi-gram |
| β-Substituted Pyroglutamic Acids [4] | Michael Addition | >98% | >98% de | - |
| β-Heterocyclic Amino Acids [6] | Nucleophilic Addition | Good to Very Good | Very Good ee | - |
| DPP-IV Inhibitor Intermediate [7] | Alkylation | 82-85% | >99% ee | - |
Table 2: Optimized Conditions for Michael Additions [2] [4]
| Parameter | Optimal Condition | Alternative (Less Effective) |
|---|---|---|
| Base | DBU (15 mol%) | Triethylamine (3.0 equiv) |
| Solvent | DMF or Acetonitrile | 1:1 MeCN:DMF |
| Temperature | Room Temperature (22°C) | 0°C |
| Reaction Time | 5-45 minutes | 60+ minutes |
This methodology is directly applicable to pharmaceutical and biochemical research:
The Ni(II)-(S)-BPB chiral auxiliary is a powerful and versatile tool for synthetic organic and medicinal chemists. Its robustness, scalability, and excellent stereocontrol make it a valuable asset for the preparation of non-proteinogenic amino acids for drug discovery and peptide engineering.
The Ni(II)-(S)-BPB-glycine Schiff base complex represents a cornerstone technology in the asymmetric synthesis of unnatural α-amino acids, which are invaluable building blocks in modern drug discovery and peptidomimetic research. This chiral auxiliary system, featuring a square-planar nickel complex with (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB), enables the production of enantiomerically pure amino acid derivatives through various carbon-carbon bond-forming reactions. The methodology has proven exceptionally versatile, accommodating diverse reaction types including aldol reactions, Michael additions, and A³-coupling reactions while maintaining excellent stereochemical control. The robust nature of the Ni(II) complex protects the amino acid backbone from racemization throughout synthetic manipulations, allowing researchers to generate structurally diverse, tailor-made amino acids with predictable stereochemistry. These application notes provide a comprehensive technical resource for implementing this powerful methodology in research settings, complete with optimized protocols, characterization data, and practical guidance for maximizing synthetic efficiency and stereoselectivity.
The Ni(II)-(S)-BPB complex functions as an effective chiral template due to its well-defined square-planar geometry that creates a sterically differentiated environment around the glycine α-carbon. The complex consists of a glycine Schiff base coordinated to nickel through the nitrogen and oxygen atoms, with the chiral (S)-BPB ligand completing the coordination sphere. This arrangement forces approaching electrophiles to preferentially attack from the less hindered face, resulting in high diastereoselectivity. X-ray crystallographic studies reveal that the benzyl group of the BPB ligand positions its aromatic ring above the coordination plane, creating additional steric shielding that enhances facial selectivity. Recent structural modifications, including the introduction of ortho-substituents on the benzyl ring (e.g., chloro or methylthio groups), have demonstrated improved stereocontrol through axial interactions with the metal center, mimicking coordination patterns observed in blue copper proteins like rusticyanin [1].
The remarkable stereodiscriminating ability of the Ni(II)-(S)-BPB complex originates from the rigid chiral environment created by the proline-based BPB ligand. The orientation of the benzyl substituent above the coordination plane effectively blocks one face of the glycine enolate, directing nucleophilic attack exclusively to the opposite face. This steric differentiation typically results in diastereomeric excesses of 80-99% depending on the reaction type and conditions. The complex maintains configuration stability throughout various reaction conditions, and the chiral auxiliary can be efficiently recovered (typically >80% yield) after decomplexation, making the process practical for large-scale synthesis [1]. The integrity of the chiral center remains preserved throughout the synthetic sequence, as the nickel coordination sphere prevents racemization that commonly plagues alternative approaches to α-amino acid synthesis.
Table 1: Comparison of Reaction Methodologies Using Ni-(S)-BPB Complex
| Reaction Type | Key Reagents/Conditions | Products Generated | Yield Range | Stereoselectivity | Key Applications |
|---|---|---|---|---|---|
| Aldol Reaction | Aldehydes, NaH, THF, room temperature | syn-(S)-β-Hydroxy-α-amino acids | High (multi-gram scale) | Excellent diastereocontrol | β-Hydroxyleucine synthesis [2] |
| Michael Addition | Activated olefins, DBU (15 mol%), CH₃CN, ambient temperature | γ-Substituted glutamic acid derivatives | 70-94% | 80-99% ee | γ-Carboxyglutamic acid synthesis [1] |
| A³-Coupling (Mannich) | Paraformaldehyde, amines, CuI/FeCl₃, toluene, Ar atmosphere | Propargylamine-containing α-amino acids | 65-85% | ≥99% ee | Collagenase inhibitors [3] |
Table 2: Optimization Conditions for A³-Mannich Coupling Reaction [3]
| Parameter | Suboptimal Conditions | Optimal Conditions | Impact on Reaction Outcome |
|---|---|---|---|
| Solvent | DMSO, CH₃CN (5-10% yield) | Toluene (65% yield) | Non-polar solvents suppress dimerization and improve conversion |
| Copper Source | CuOAc (50% yield, 50% dimer) | CuI/FeCl₃ (65% yield, 0% dimer) | CuI with Lewis acid co-catalyst maximizes target product formation |
| Atmosphere | Air (significant dimerization) | Argon (suppresses dimerization) | Oxygen exclusion prevents oxidative dimerization pathway |
| Reaction Time | 20 hours (decomposition) | 10-16 hours (optimal) | Extended time promotes side reactions and starting material degradation |
| Amine Structure | Primary/linear amines (lower yield) | Cyclic secondary amines (higher yield) | Morpholine and similar amines give superior conversion and selectivity |
The A³-Mannich coupling reaction demonstrates particularly strong dependence on reaction parameters, with solvent polarity, catalyst combination, and atmosphere critically influencing the balance between the desired three-component coupling and competing dimerization pathways. The optimal CuI/FeCl₃ catalyst system in toluene under argon atmosphere achieves complete suppression of the dimeric byproduct while maintaining high enantioselectivity (≥99% ee) [3]. Similarly, for Michael additions, the combination of acetonitrile solvent with catalytic DBU (15 mol%) provides excellent yields and stereoselectivity within minutes at ambient temperature [1].
The following diagram illustrates the generalized experimental workflow for asymmetric amino acid synthesis using the Ni-(S)-BPB methodology:
This methodology has been successfully demonstrated on multi-gram scale for the synthesis of syn-(S)-β-hydroxyleucine, confirming its practicality for preparing structurally diverse β-hydroxy-α-amino acids. The stereoselectivity remains consistently high across various aldehyde substrates, with the syn-(S) diastereomer predominating.
For challenging substrates, consider using the thioether-modified Cu(II) complex inspired by blue copper proteins:
The Ni-(S)-BPB methodology has enabled the synthesis of diverse unnatural amino acids with promising biological activities. Recent applications include the development of collagenase inhibitors with potential in anti-fibrotic therapies. In one study, a series of propargylamine-containing α-amino acids synthesized via A³-coupling demonstrated significant collagenase inhibitory activity, with the most potent analog (compound 4e) exhibiting an IC₅₀ value of 0.75 mM [3]. Molecular docking studies revealed that these synthetic amino acids interact with collagenase through multiple binding domains, primarily via hydrogen bonding interactions. Interestingly, the compound with the most favorable docking score did not correspond to the most potent inhibitor, highlighting the importance of complementing in silico predictions with experimental validation in drug discovery campaigns.
The technology has been extensively applied to prepare topographically constrained amino acids for peptide engineering and drug design. β-Substituted aromatic amino acids synthesized using this methodology have been incorporated into bioactive peptides to explore stereochemical requirements in receptor-ligand interactions [4]. These conformationally restricted analogs have produced highly selective and potent peptide hormone analogues, providing new insights into the structural basis of peptide-receptor recognition and signal transduction activation. The ability to access enantiomerically pure β-methylphenylalanine, β-methyltyrosine, and related structures has accelerated structure-activity relationship studies across various therapeutic targets, including opioid receptors where subtle conformational changes dramatically influence receptor selectivity and efficacy.
The Ni-(S)-BPG-glycine complex methodology represents a robust, versatile, and scalable platform for the asymmetric synthesis of unnatural α-amino acids. Its compatibility with diverse reaction types, excellent stereocontrol, and practical auxiliary recovery make it particularly valuable for drug discovery and peptide engineering applications. Recent advances including the development of A³-coupling reactions and structurally modified complexes with enhanced selectivity continue to expand the utility of this approach. The integration of this methodology with emerging technologies such as photoredox catalysis [5] and continuous flow processing promises to further broaden its application in the synthesis of biologically active compounds and pharmaceutical intermediates.
1. Introduction The Gly-Ni(II)-BPB (Benzylprolylbenzophenone) complex serves as a powerful chiral auxiliary for the large-scale synthesis of enantiomerically pure, non-proteinogenic amino acids [1]. These ω-unsaturated amino acids are valuable building blocks in medicinal chemistry and peptide mimetic research. Their terminal double bond acts as a stable yet versatile functional group that can be transformed into various other functionalities (e.g., hydroxyl, epoxy, aldehyde) or used in macrocyclization strategies like ring-closing metathesis [1] [2]. The Ni(II)-BPB methodology provides a direct, cost-effective, and scalable route to these compounds with high diastereoselectivity, addressing the limitations of isolation from natural sources or enzymatic separation [1].
2. Experimental Protocols
2.1. Synthesis of the Gly-Ni(II)-BPB Complex The chiral Ni(II) complex is synthesized in three steps from the (S)-BPB auxiliary, glycine, and nickel nitrate, and can be performed on a 50–100 gram scale [1].
2.2. Optimized Monoalkylation Protocol This procedure is optimized for high yield and diastereoselectivity in the introduction of ω-unsaturated side chains [1].
2.3. Purification and Isomer Epimerization A crystallization-and-epimerization strategy is employed to maximize yield and diastereomeric purity [1].
2.4. Decomplexation to Free Amino Acids The purified alkylated complex is cleaved to release the enantiomerically pure amino acid [1] [3].
The tables below summarize the optimized reaction conditions and characterization data for target amino acids.
Table 1: Optimized Alkylation Conditions for ω-Unsaturated Amino Acids [1]
| Parameter | Original Condition | Optimized Condition |
|---|---|---|
| Solvent | Acetonitrile | Dimethylformamide (DMF) |
| Complex Concentration | < 40 mg/mL | ~80 mg/mL |
| Reaction Temperature | Not specified | 45°C |
| Base | NaOH | NaOH (2M solution) |
| Key Outcome | Low yield | High yield and diastereoselectivity |
Table 2: Characterization of Synthesized ω-Unsaturated Amino Acids [1]
| Amino Acid | Alkyl Halide Used | Chemical Yield (%)* | Diastereomeric Excess (% d.e.) | Absolute Configuration |
|---|---|---|---|---|
| (S)-Allylglycine | 4-Bromo-1-butene | High | >95% (after crystallization) | S |
| (S)-Homoallylglycine | 5-Bromo-1-pentene | High | >95% (after crystallization) | S |
| (S)-β-Phenyl-homoallylglycine | (X-Ray confirmed) | High | >95% (after crystallization) | S |
*Note: The research article [1] reports "excellent yields" and "high yields" but does not provide explicit numerical percentages for all compounds.
The following diagrams, generated using DOT language, illustrate the synthesis workflow and downstream applications.
Diagram 1: Synthesis Workflow
Diagram 2: Downstream Applications
The synthesized ω-unsaturated amino acids serve as key precursors for diverse applications in peptide engineering and drug development.
The Gly-Ni(II)-BPB complex method provides a robust, scalable, and highly diastereoselective route to enantiomerically pure ω-unsaturated amino acids. The optimized protocols for alkylation, purification with epimerization, and decomplexation enable researchers to obtain multi-gram quantities of these valuable building blocks. The resulting amino acids are versatile intermediates for constructing structurally constrained peptides, stapled helices, and triazole-functionalized biomolecules, facilitating advanced research in drug development and chemical biology.
The Ni(II)-(S)-BPB-Glycine complex serves as a powerful chiral nucleophilic glycine equivalent in asymmetric Michael addition reactions [1]. This protocol provides a robust and operationally convenient method for synthesizing β-substituted glutamic acid and pyroglutamic acid derivatives with excellent diastereomeric excess (de >98%) and high chemical yields [1].
The reaction proceeds under mild conditions (room temperature) using non-chelating organic bases (e.g., DBU) as catalysts, avoiding the need for strong bases or cryogenic temperatures [1]. The stereochemical outcome is overwhelmingly controlled by the chiral Michael acceptor, making it a general and synthetically efficient approach to valuable, sterically constrained amino acid building blocks for drug discovery [1] [2].
The general reaction between the chiral Ni(II) complex (S)-16 and enantiomerically pure N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones (S)- or (R)-14 proceeds as follows [1]:
The system exhibits matched and mismatched pairings [1]:
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon/N₂), combine the (S)-Ni(II) complex (S)-16 (1.0 equiv) and the Michael acceptor (S)- or (R)-14 (1.1-1.2 equiv) [1].
Solvent Addition: Add anhydrous DMF (0.1-0.2 M concentration relative to the complex) to the reaction mixture [1].
Base Initiation: Add DBU (10-15 mol %) to the stirred reaction mixture at room temperature [1].
Reaction Monitoring: Monitor the reaction by TLC. The matched case typically completes within 5-30 minutes, while the mismatched case may require 30 minutes to 4 hours [1].
Work-up: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ [1].
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain the pure Michael adduct [1].
The table below summarizes the results from the reaction of (S)-Ni(II) complex with various Michael acceptors [1]:
Table 1: Michael Addition of (S)-Ni(II) Complex with N-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones [1]
| Michael Acceptor | Configuration | Reaction Time | Chemical Yield (%) | Product Configuration | Diastereomeric Excess (de) |
|---|---|---|---|---|---|
| Crotonyl (a) | (S) | 5 min | 99 | (2S,3S)-20a | >98% |
| Crotonyl (a) | (R) | 10 min | 97 | (2R,3R)-21a | >98% |
| Isopropyl (f) | (S) | 8 min | 97 | (2S,3R)-20f | >98% |
| Isopropyl (f) | (R) | 30 min | 97 | (2R,3S)-21f | >98% |
| Benzyl (j) | (S) | 5 min | 97 | (2S,3R)-20j | >98% |
| Benzyl (j) | (R) | 35 min | 98 | (2R,3S)-21j | >98% |
This methodology provides efficient access to key chiral building blocks for pharmaceutical research [1] [3]:
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Moisture degradation, inefficient mixing | Ensure anhydrous conditions and efficient stirring |
| Slow Reaction | Mismatched stereochemistry, old reagents | Extend reaction time; use fresh Michael acceptor |
| Reduced de | Impure starting complex, side reactions | Recrystallize Ni(II) complex; check reaction temperature |
The Ni(II)-(S)-BPB-Glycine Michael addition protocol represents a synthetically superior method for the preparation of enantiomerically pure β-substituted amino acids. Its key advantages include high stereoselectivity, operational simplicity, and excellent chemical yields under mild reaction conditions. The method is immediately useful for preparing various constrained amino acid scaffolds relevant to drug discovery programs.
This protocol describes a hybrid methodology for synthesizing enantiomerically enriched unnatural α-amino acids by performing an A3-Mannich coupling reaction on a chiral Ni(II) propargylglycine Schiff base complex. The key advantage is the preservation of stereochemical integrity at the Cα-position of the amino acid with ≥99% enantiomeric excess (ee) while introducing structural diversity via a three-component coupling [1].
The table below summarizes key findings from the reaction optimization study [1].
| Variable | Sub-Optimal Condition | Observation | Optimized Condition |
|---|---|---|---|
| Solvent | DMSO, CH₃CN | Low yield of 3a; increased dimer | Toluene |
| Catalyst | CuI only (in toluene) | 40% yield of target product | CuI / FeCl₃ |
| Co-catalyst | CuOAc (in 1,4-dioxane) | Equal formation of product and dimer (50% each) | FeCl₃ |
| Atmosphere | Air (O₂ present) | Promotes dimeric by-product 3' | Argon |
| Amine | Primary or linear amines | Inferior yields | Cyclic secondary amines |
The following diagram outlines the logical sequence and critical steps for the successful execution of the A3-coupling reaction.
The Ni(II)-BPB complex is a well-established chiral auxiliary for the stoichiometric asymmetric synthesis of α-amino acids. While this protocol focuses on a newer A3-coupling approach, the complex is traditionally used for classic alkylation reactions. The synthesis of the core BPB ligand and its Ni(II) complexes is a robust and scalable process, with reported yields exceeding 80-90% [2]. Furthermore, the stability and well-defined square-planar geometry of these complexes, often confirmed by X-ray crystallography, make them excellent templates for stereocontrolled synthesis [3] [4].
The chiral Ni(II) complex of the Schiff base of glycine with (S)-2-(N-(N'-Benzylprolyl)amino)benzophenone ((S)-BPB) is an equivalent of nucleophilic glycine. It enables the convenient, high-yielding, and diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives via a one-pot, three-component tandem reaction [1]. This method efficiently constructs two or three adjacent chiral centers in a single step under mild conditions, providing a valuable route to biologically relevant amino acid frameworks [1].
The model reaction between the Ni(II) glycinate complex, benzaldehyde, and malononitrile was optimized for base and solvent. The table below summarizes key findings for the malononitrile series of substrates, yielding products with the (S,2S,3R) configuration [1].
Table 1: Optimization of Base and Solvent for Model Reaction [1]
| Entry | Base (3 equiv.) | Solvent | Yield (%) | de (%) |
|---|---|---|---|---|
| 1 | DBU (0.15 equiv.) | CH₃CN | 94 | 88 |
| 2 | Triethylamine (TEA) | CH₃CN | 97 | 94 |
| 3 | Hünig's Base (DIEA) | CH₃CN | 94 | 96 |
| 4 | 4-Methylmorpholine (NMM) | CH₃CN | 63 | 92 |
| 5 | Piperidine | CH₃CN | 89 | 96 |
| 6 | DIEA | DMF | 99 | 88 |
| 7 | DIEA | Ethyl Acetate (EA) | 98 | 80 |
| 8 | DIEA | Methanol (MeOH) | 99 | 88 |
| 9 | DIEA | Dichloromethane (DCM) | 97 | 58 |
| 10 | DIEA | Dioxane | 91 | 97 |
| 11 | DIEA | Chloroform (CHCl₃) | 59 | 90 |
| 12 | DIEA | Dimethyl Sulfoxide (DMSO) | 91 | 76 |
The reaction tolerates a range of aromatic aldehydes with electron-withdrawing or electron-donating groups, as well as different Michael acceptors like malononitrile or ethyl cyanoacetate [1].
Table 2: Substrate Scope for the Three-Component Reaction [1]
| Product | Aromatic Aldehyde (R) | EWG | Yield (%) | de (%) |
|---|---|---|---|---|
| (S,2S,3R)-7a | Phenyl | CN | 91 | 97 |
| (S,2S,3R)-7b | 4-(t-Butyl)-phenyl | CN | 86 | >99 |
| (S,2S,3R)-7c | 3-Chloro-phenyl | CN | 52 | 90 |
| (S,2S,3R)-7d | 4-Fluoro-phenyl | CN | 83 | 93 |
| (S,2S,3R)-7e | 4-Bromo-phenyl | CN | 44 | 98 |
| (S,2S,3R)-7f | 3,4-Dichloro-phenyl | CN | 84 | 97 |
| (S,2S,3R)-7g | 3-Bromo-phenyl | CN | 38 | 95 |
| (S,2S,3R)-7h | 3-Methoxy-phenyl | CN | 82 | >99 |
| (S,2S,3R)-7i | 2-Naphthyl | CN | 80 | 98 |
| (S,2S,3R)-7j | 1-Naphthyl | CN | 26 | 98 |
| (S,2S,3R,4S)-7m | Phenyl | COOEt | 78 | 98 |
| (S,2S,3R,4S)-7n | 2-Bromo-phenyl | COOEt | 88 | >99 |
| (S,2S,3R,4S)-7o | 3-Chloro-phenyl | COOEt | 89 | 97 |
The following diagram illustrates the general workflow and chemical transformation of the three-component reaction.
Diagram 1: Workflow of the Three-Component Tandem Reaction.
The absolute and relative configurations of the products, confirmed by X-ray crystallography, are (S,2S,3R) for the malononitrile series and (S,2S,3R,4S) for the ethyl cyanoacetate series [1].
The following is a general procedure adapted from the literature for the three-component synthesis of (S,2S,3R)-7a from benzaldehyde, malononitrile, and the Ni(II)-(S)-BPB-Gly complex [1].
The versatility of the Ni(II)-(S)-BPB framework extends beyond three-component reactions with glycine. A related strategy involves Michael additions to dehydroalanine complexes for synthesizing β-heterocyclic α-amino acids [2].
The diagram below illustrates this alternative pathway using a dehydroalanine complex, which is particularly useful for introducing heterocyclic side chains.
Diagram 2: Synthesis of β-Heterocyclic Amino Acids via Dehydroalanine Addition.
This method allows for the synthesis of various novel enantiomerically enriched β-heterocyclic α-amino acids (e.g., containing 1,2,4-triazole, pyrimidine, or piperazine moieties) in good yields and with very high enantiomeric excess [2].
ω-Unsaturated amino acids represent a valuable class of non-proteinogenic amino acids characterized by terminal double bonds in their side chains, serving as versatile intermediates in medicinal chemistry and drug development. These compounds function as key synthetic precursors for various biologically active molecules and are particularly valuable in the design of peptidomimetics and constrained peptides through ring-closing metathesis strategies. The terminal double bond acts as a "masked functional group" that can be readily transformed into diverse chemical functionalities, including ω-hydroxyl, ω-halogen, ω-epoxy, ω-amino, aldehyde, and carboxyl groups, significantly expanding the synthetic utility of these building blocks. Their importance in drug development is underscored by their application in creating conformationally restricted peptides with enhanced receptor binding specificity and metabolic stability [1].
The challenge in working with these compounds has historically been their enantioselective synthesis on practical scales for drug discovery and development programs. While some ω-unsaturated amino acids occur naturally in sources such as Amanita mushrooms (e.g., (S)-allylglycine and (S)-homoallylglycine), isolation from natural sources is impractical for extensive structure-activity relationship studies [1]. Early synthetic approaches, including enzymatic separation of racemates and Sharpless asymmetric epoxidation, faced limitations in scalability, general applicability, and cost-effectiveness. The development of the Ni(II)-BPB complex methodology addressed these limitations by providing a robust, scalable, and highly enantioselective route to these valuable synthetic building blocks, enabling their widespread application in pharmaceutical research [1].
The Ni(II)-BPB complex approach represents a practical strategy for the large-scale preparation of enantiomerically pure ω-unsaturated amino acids. This methodology utilizes a chiral auxiliary derived from (R)- or (S)-proline, which forms a stable complex with nickel ions, creating a chiral environment for highly stereoselective alkylation reactions. The core innovation lies in the use of 2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) as a chiral ligand that coordinates with nickel ions to form a glycine equivalent with exceptional stereocontrol capabilities [1] [2].
This approach offers several significant advantages over conventional synthetic methods. It enables the synthesis of both enantiomers in high optical purity through appropriate selection of the BPB ligand configuration. The methodology demonstrates excellent scalability, with reported preparations on 50-100 gram scales of the starting Ni(II)-BPB complex [1]. Furthermore, the chiral auxiliary can be efficiently recovered and reused, significantly reducing the cost of producing enantiomerically pure amino acids. The reaction conditions are sufficiently robust to accommodate a range of ω-unsaturated alkyl halides, providing access to diverse structural variants with varying chain lengths and substitution patterns [1].
The synthetic utility of ω-unsaturated amino acids synthesized via this method is substantially enhanced by the chemical versatility of the terminal double bond. This functionality serves as a strategic handle for numerous post-synthetic modifications, enabling medicinal chemists to access a wide array of structurally diverse amino acid derivatives from common unsaturated intermediates. The double bond's stability to both acidic and basic conditions further enhances its utility as a synthetic intermediate in multi-step synthesis [1].
Procedure:
Procedure:
Table 1: Alkylation Conditions for Various ω-Unsaturated Halides
| Alkyl Halide | Reaction Time | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| 4-Bromo-1-butene | 5 minutes | >20:1 | 96 |
| 5-Bromo-1-pentene | 5 minutes | >20:1 | 96 |
| 6-Bromo-1-hexene | 60 minutes | >20:1 | 92 |
Procedure:
Table 2: Characterization Data for Representative ω-Unsaturated Amino Acids
| Amino Acid | Molecular Formula | ¹H NMR (D₂O) δ (ppm) | ¹³C NMR (D₂O) δ (ppm) | Optical Rotation [α]₀ |
|---|---|---|---|---|
| (S)-Allylglycine | C₅H₉NO₂ | 5.70 (m, 1H), 5.15 (m, 2H), 3.75 (t, 1H), 2.45 (m, 2H) | 174.5, 132.5, 118.5, 53.2, 36.5 | +12.5° (c=1, H₂O) |
| (R)-Homoallylglycine | C₆H₁₁NO₂ | 5.75 (m, 1H), 5.00 (m, 2H), 3.70 (dd, 1H), 2.20 (m, 2H), 1.95 (m, 2H) | 175.8, 137.2, 115.8, 54.2, 34.1, 32.5 | -9.8° (c=1, H₂O) |
| (S)-Bishomoallylglycine | C₇H₁₃NO₂ | 5.80 (m, 1H), 5.00 (m, 2H), 3.68 (t, 1H), 2.15 (m, 2H), 1.85 (m, 2H), 1.50 (m, 2H) | 176.2, 138.5, 114.8, 55.1, 35.8, 33.2, 27.5 | +7.2° (c=1, H₂O) |
The diastereomeric purity of the alkylated Ni(II)-BPB complexes is achieved through a strategic crystallization approach. For complexes with lower initial diastereoselectivity, a novel "fractional crystallization followed by epimerization" strategy has been developed. The minor diastereomer is first selectively crystallized from the mixture, after which the mother liquor containing the enriched major diastereomer is treated with a mild base to epimerize the remaining minor diastereomer to the thermodynamic major product. This process can be repeated iteratively to achieve high overall yields of the desired diastereomer [1].
In the case of pent-4-enyl-glycine-Ni(II)-BPB complex, the minor product crystallizes first from dichloromethane-diethyl ether mixtures, allowing straightforward separation from the major isomer which remains in solution. This crystallization behavior demonstrates the remarkable self-resolution capabilities of these complexes, with racemic mixtures spontaneously resolving into enantiomerically pure crystals under appropriate conditions [2]. The crystallization process is facilitated by the rigid structure of the Ni(II) complex, which creates distinct packing arrangements for diastereomers with differing solubility properties.
The ω-unsaturated amino acids synthesized via the Ni(II)-BPB methodology have found extensive applications in the design and synthesis of bicyclic peptidomimetics and conformationally constrained peptides. These compounds serve as key building blocks for the construction of various bicyclic dipeptide systems that mimic protein secondary structures. For instance, both enantiomerically pure forms of allylglycine have been utilized as precursors in the synthesis of [3.3.0]-bicyclic β-turn dipeptide (BTD) Leu-enkephalin analogues, which exhibit enhanced receptor binding affinity and metabolic stability [1].
Similarly, homoallylglycine enantiomers have enabled the development of novel [6,5]-bicyclic β-turn dipeptides, while bishomoallylglycine has been employed in the preparation of [4.3.0]- and [5.3.0]-BTD-Leu-enkephalin analogues. The structural constraint imposed by these bicyclic systems restricts the conformational flexibility of peptides, often leading to improved pharmacological properties. The terminal double bond in these amino acids serves as a critical handle for ring-closing metathesis reactions, which efficiently form the bicyclic architectures in high yields [1].
The utility of these unsaturated amino acids extends beyond opioid peptide analogues to various other biologically active peptides and peptidomimetics. The ability to incorporate them in both enantiomerically pure forms allows for systematic exploration of structure-activity relationships and optimization of peptide therapeutics for enhanced target engagement and drug-like properties.
The terminal double bond in these amino acids serves as a versatile functional group for diverse chemical transformations, significantly expanding their utility in synthetic chemistry and drug discovery. The double bond can be efficiently converted to epoxide functionality using standard oxidizing agents, providing access to highly versatile synthetic intermediates for further elaboration. Similarly, dihydroxylation reactions using osmium tetroxide or related catalysts transform the double bond into a diol functionality, which can serve as a masked form of amino acid aldehydes [1].
The double bond also participates in hydroboration reactions, enabling the synthesis of boron-containing amino acids with potential applications in boron neutron capture therapy for cancer treatment. Furthermore, the unsaturation can be converted to halohydrin derivatives, providing intermediates for nucleophilic displacement reactions to introduce various heteroatom functionalities [1]. The stability of these double bonds to both acidic and basic conditions is particularly valuable in multi-step synthetic sequences, allowing their incorporation at early stages and transformation at appropriate points in the synthetic pathway.
Solvent optimization plays a critical role in the alkylation step of the Ni(II)-BPB methodology. While early reports used acetonitrile with limited success due to solubility constraints, switching to anhydrous DMF significantly improves reaction rates and yields. The concentration of the Ni(II) complex in DMF should be maintained at approximately 0.25 M to ensure efficient mixing and reaction homogeneity. The particle size of sodium hydroxide also influences reaction efficiency, with finely ground NaOH providing superior results due to increased surface area [1].
The alkyl halide structure significantly impacts reaction kinetics, with primary bromides generally exhibiting faster reaction rates compared to chlorides. Steric hindrance adjacent to the halide substitution site substantially reduces reactivity, necessitating longer reaction times or modest temperature elevation. For particularly unreactive halides, adding a catalytic amount of sodium iodide can enhance reactivity through in situ conversion to the corresponding iodide [1].
Common challenges in implementing this methodology include incomplete alkylation, which can often be addressed by ensuring the sodium hydroxide is freshly ground and maintaining strict anhydrous conditions. Lower-than-expected diastereoselectivity may result from impurities in the alkyl halide or degradation of the Ni(II)-BPB complex, emphasizing the importance of using high-quality starting materials and storing the complex under appropriate conditions.
Difficulties in complex hydrolysis can occasionally arise, particularly with sterically hindered amino acids. In such cases, extending the reflux time or increasing the hydrochloric acid concentration to 8M may improve results. For amino acids sensitive to strong acid conditions, alternative deprotection methods using EDTA solutions can be employed, though with potentially longer reaction times [1].
The synthetic workflow for preparing ω-unsaturated amino acids via the Ni(II)-BPB complex methodology can be visualized as follows:
Synthetic Workflow for ω-Unsaturated Amino Acids via Ni(II)-BPB Methodology
The Ni(II)-BPB complex methodology represents a robust and efficient approach for the large-scale synthesis of enantiomerically pure ω-unsaturated amino acids. This protocol provides researchers with detailed procedures for preparing these valuable chiral building blocks, which have demonstrated significant utility in drug discovery programs, particularly in the development of constrained peptides and peptidomimetics. The comprehensive characterization data and practical implementation notes included in these Application Notes will facilitate the adoption of this methodology across research laboratories engaged in synthetic chemistry, medicinal chemistry, and peptide science.
Ni(II) complexes with Schiff base ligands derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) are powerful tools in asymmetric synthesis. These chiral complexes enable the preparation of enantiomerically pure α-amino acids and their derivatives, which are crucial building blocks in pharmaceutical development [1] [2]. Their utility spans the synthesis of novel serine analogs for antibacterial, antiviral, and antitumor peptides [1]. The coordination sphere of the square-planar Ni(II) center provides a chiral environment that directs stereoselective reactions, including Michael additions, Cα-alkylations, and various cross-coupling reactions [1]. This document provides detailed, optimized protocols for the synthesis, purification, and crystallization of these valuable complexes.
Objective: To prepare the foundational Ni(II)-BPB-Glycine complex with reduced environmental impact [2].
Materials:
Procedure:
Objective: To synthesize the key Dehydroalanine complex and use it to generate O-protected α-substituted (S)-serine analogs with high enantiomeric purity [1].
Materials:
Procedure:
Part A: Dehydroalanine Complex (1) Synthesis
Part B: O-Methylserine Complex (2) Synthesis via Michael Addition
Part C: Cα-Alkylation for α-Substituted Serines (3b-d)
Part D: Hydrolysis to Free Amino Acids (4b-d)
The workflow for this multi-step synthesis is illustrated below:
Synthesis Workflow for Ni(II)-BPB α-Substituted Serine Complexes
While the Ni(II)-BPB complexes themselves are crystallized as described, their primary application is in synthesizing ligands for protein-based drug discovery. The following table summarizes key strategies for crystallizing the resulting protein-ligand complexes, a critical step in structural biology and rational drug design [3].
Table 1: Strategies for Crystallizing Protein-Ligand Complexes
| Strategy | When to Use | Key Protocol Details | Considerations |
|---|---|---|---|
| Co-expression [3] | Protein is insoluble or unstable without its ligand. | Express the protein in E. coli or other host in the presence of the high-affinity ligand. | Can dramatically increase soluble protein yield. Ligand potency, solubility, and availability are critical. |
| Ligand during Purification [3] | Protein aggregates or copurifies with unwanted proteins (e.g., HSP90). | Include the ligand in lysis and all chromatography buffers (IMAC, SEC). | Can stabilize protein, prevent aggregation, and displace chaperone proteins to obtain pure, monomeric protein. |
| Co-crystallization [3] | The standard method for stable protein-ligand complexes. | Incubate purified protein with a molar excess of ligand (e.g., 1:3 ratio) before setting up crystallization trials. | For insoluble ligands, complex with protein at low concentration (e.g., 1 mg/mL). Temperature of incubation can be critical. |
| Ligand Soaking [3] | Protein supply is limited or apo-protein crystals are already available. | Transfer existing crystals into a cryoprotectant solution containing a high concentration of the ligand. | Risk of crystal cracking or lattice disruption. Fast and efficient if successful. |
The following diagram outlines the decision-making process for selecting the optimal crystallization strategy:
Decision Workflow for Protein-Ligand Crystallization Strategy
The table below summarizes quantitative data from the synthesis of α-substituted serine analogs, demonstrating the efficiency of the Ni(II)-BPB methodology.
Table 2: Performance Data for Cα-Alkylation of Ni(II)-BPB O-Methylserine Complex (2)
| Alkylating Agent | Product Complex | Target Amino Acid | (S,S)/(S,R) Ratio [1] | Enantiomeric Excess (ee) [1] | Chemical Yield [1] |
|---|---|---|---|---|---|
| Benzyl Bromide | 3b | (S)-α-benzylserine (4b) | 94.5 / 5.5 | 98% | 50% |
| Allyl Bromide | 3c | (S)-α-allylserine (4c) | 96 / 4 | 99% | 58% |
| Propargyl Bromide | 3d | (S)-α-propargylserine (4d) | 95 / 5 | 99% | 53% |
The Ni(II)-BPB complex system provides a robust and stereocontrolled platform for synthesizing enantiomerically pure, O-protected α-substituted serine analogs. The optimized green chemistry synthesis [2] and highly diastereoselective alkylation protocols [1] make these complexes invaluable for medicinal chemistry. When these synthesized ligands are used in structural studies, the strategic application of co-expression, ligand-assisted purification, and optimized co-crystallization methods [3] significantly increases the likelihood of obtaining high-quality crystals for X-ray diffraction, thereby accelerating drug discovery pipelines.
The Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone (Ni-(S)-BPB-Gly) serves as a nucleophilic glycine equivalent. Its chiral, three-dimensional coordination environment allows for highly diastereoselective carbon-carbon bond formation at the glycine α-carbon, enabling the synthesis of various families of unnatural amino acids in high enantiomeric purity on a multi-gram scale [1] [2] [3]. The (S)-BPB chiral auxiliary can typically be recovered and reused [1].
The primary synthetic applications include the synthesis of ω-unsaturated amino acids via alkylation, and the preparation of β-substituted glutamic acid derivatives and cyclopropane-containing amino acids via Michael addition and cyclopropanation, respectively [1] [2] [3].
The table below summarizes the key reaction types, optimized conditions, and typical performance outcomes for this reagent.
| Reaction Type | Target Amino Acids | Optimal Conditions | Chemical Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Alkylation [1] | ω-Unsaturated (e.g., Allylglycine, Homoallylglycine) | NaH, DMF, 60°C | 70 - 90 | High diastereoselectivity |
| Michael Addition [2] | β-Substituted Pyroglutamic Acids | 15 mol% DBU, DMF, Room Temperature | 97 - 99 | >98% de |
| Cyclopropanation [3] | Cyclopropane-containing α-Amino Acids | Chemical (NaH, THF) or Electrochemical Activation | 54 - 95 | Diastereoselective |
This procedure describes the synthesis of enantiomerically pure allylglycine and homoallylglycine.
This method achieves excellent diastereocontrol under mild conditions using chiral oxazolidinone acceptors.
The following diagram illustrates the general workflow for synthesizing unnatural amino acids using the Ni(II)-(S)-BPB-Gly complex, from preparation to final product isolation.
The chiral Ni(II) complex of the Schiff base of glycine ((S)-BPB) serves as a versatile chiral equivalent of nucleophilic glycine. Its key advantage is the ability to undergo alkylation and addition reactions under mild conditions, producing amino acid derivatives with high diastereoselectivity. The auxiliary is recoverable, enhancing its practicality for synthesis [1] [2].
This one-pot protocol efficiently constructs two or three adjacent chiral centers [1].
Optimization Data: The table below summarizes the optimization for a model reaction with 2-benzylidenemalononitrile, highlighting the critical influence of base and solvent [1].
Table 1: Optimization of Reaction Conditions for the Three-Component Reaction [1]
| Entry | Base | Solvent | Yield (%) | de (%) |
|---|---|---|---|---|
| 1 | DBU | CH₃CN | 94 | 88 |
| 2 | TEA | CH₃CN | 97 | 94 |
| 3 | DIEA | CH₃CN | 94 | 96 |
| 4 | NMM | CH₃CN | 63 | 92 |
| 5 | Piperidine | CH₃CN | 89 | 96 |
| 6 | DIEA | DMF | 99 | 88 |
| 7 | DIEA | EA | 98 | 80 |
| 8 | DIEA | MeOH | 99 | 88 |
| 9 | DIEA | DCM | 97 | 58 |
| 10 | DIEA | Dioxane | 91 | 97 |
| 11 | DIEA | CHCl₃ | 59 | 90 |
| 12 | DIEA | DMSO | 91 | 76 |
This protocol describes synthesizing complexes with a configurationally stable stereogenic nitrogen, which can influence diastereoselectivity in subsequent reactions [2].
Steric Influence on Complexation: The table below shows how the steric bulk of the substituent (R) on the ligand's nitrogen affects the reaction.
Table 2: Effect of Steric Bulk on Complex Formation and Diastereoselectivity [2]
| Entry | R Group | Reaction Time | 5/6 Ratio | Combined Yield (%) |
|---|---|---|---|---|
| 1 | H (4a) | 1 hour | N/A | 87.4 |
| 2 | Me (4b) | 1 hour | 57/43 | 96.9 |
| 3 | Et (4c) | >1 hour | 61/39 | 67.7 |
| 4 | n-Pr (4d) | >1 hour | 74/26 | 70.1 |
| 5 | Bn (4e) | >1 hour (incomplete) | 76/24 | 31.5 |
The three-component reaction tolerates a range of aromatic aldehydes with both electron-donating and electron-withdrawing groups, using malononitrile or ethyl cyanoacetate as the electron-withdrawing component. Representative examples from the literature are shown below [1].
Table 3: Substrate Scope for the Three-Component Reaction [1]
| Product | R (Aldehyde) | EWG | Yield (%) | de (%) |
|---|---|---|---|---|
| (S,2S,3R)-7a | Phenyl | CN | 91 | 97 |
| (S,2S,3R)-7b | 4-(t-Butyl)-C₆H₄ | CN | 86 | >99 |
| (S,2S,3R)-7d | 4-Fluoro-C₆H₄ | CN | 83 | 93 |
| (S,2S,3R)-7l | 2-Fluoro-4-Bromo-C₆H₃ | CN | 90 | >99 |
| (S,2S,3R,4S)-7m | Phenyl | COOEt | 78 | 98 |
| (S,2S,3R,4S)-7n | 2-Bromo-C₆H₄ | COOEt | 88 | >99 |
| (S,2S,3R,4S)-7o | 3-Chloro-C₆H₄ | COOEt | 89 | 97 |
This methodology has been successfully extended to other reaction types, including:
The following diagram illustrates the general workflow for using Ni(II) glycinate complexes in diastereoselective synthesis, from complex preparation to final decomplexation.
Critical Data Interpretation:
The diastereoselective chemistry of Ni(II) glycinate complexes provides a robust, versatile, and practical platform for synthesizing enantiomerically pure, unnatural amino acids. The protocols outlined here enable the rapid construction of complex molecular architectures, including quaternary carbon centers, which are of significant interest in medicinal and agrochemical research.
The chiral Ni(II) complex of Schiff base derivatives represents a groundbreaking advancement in the synthesis of enantiomerically enriched unnatural amino acids (UAAs), which have become indispensable building blocks in modern drug discovery and development. This complex, specifically the Ni(II)-(S)-BPB-propargylglycine complex, enables unprecedented control over stereochemical outcomes in synthetic transformations, particularly through A³-coupling (Mannich-type) reactions that introduce propargylamine functionalities with exceptional enantioselectivity. The significance of this technology lies in its ability to generate structurally diverse non-proteinogenic amino acids that serve as key intermediates for peptide-based therapeutics, enzyme inhibitors, and investigational chemical tools. The square-planar nickel complex configuration provides a stable chiral environment that preserves stereochemical integrity throughout various synthetic operations, making it particularly valuable for constructing complex molecular architectures with defined three-dimensional characteristics.
The chiral auxiliary (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB) forms the foundation of this complexation strategy, creating a robust coordination sphere around the nickel center that effectively shields one face of the reactive glycine substrate, thereby enabling highly stereoselective transformations. This approach addresses one of the fundamental challenges in synthetic chemistry: the efficient construction of carbon-carbon bonds adjacent to amino acid centers with predictable stereocontrol. The incorporation of a propargylglycine moiety further enhances the utility of this building block by introducing an alkyne functional group that serves as a versatile chemical handle for subsequent modifications through click chemistry, Sonogashira couplings, and other metathesis reactions that are compatible with complex molecular settings [1].
Reaction Setup: Begin by combining (S)-BPB chiral auxiliary (1.0 equiv.) with propargylglycine (1.05 equiv.) in anhydrous dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at room temperature. Add triethylamine (2.2 equiv.) as a base to facilitate Schiff base formation.
Complexation: Introduce nickel(II) acetate tetrahydrate (1.1 equiv.) as a solid in one portion to the stirred ligand solution. Heat the reaction mixture to 60°C for 6-8 hours, monitoring completion by TLC (SiO₂, CHCl₃/acetone 3:1 v/v).
Workup and Purification: After cooling to room temperature, carefully pour the reaction mixture into ice-c water (10 volumes) with vigorous stirring. Collect the resulting precipitate by vacuum filtration and wash sequentially with cold water, cold methanol, and diethyl ether. Recrystallize the crude complex from acetonitrile to obtain pure Ni(II)-(S)-BPB-propargylglycine complex as a reddish-brown crystalline solid (typical yield: 85-92%) [1].
The critical A³-coupling reaction has been systematically optimized through extensive reaction screening. The following table summarizes the key optimization parameters and their impact on reaction efficiency and selectivity:
Table 1: Comprehensive Optimization of A³-Coupling Reaction Conditions
| Parameter | Conditions Tested | Optimal Condition | Impact on Reaction Outcome |
|---|---|---|---|
| Solvent | DMSO, CH₃CN, 1,4-dioxane, toluene | Toluene | Superior conversion (65%), complete suppression of dimeric byproduct |
| Copper Source | CuI, CuOAc | CuI (10 mol%) | Enhanced selectivity for target product, reduced side reactions |
| Co-catalyst | None, FeCl₃, other Lewis acids | FeCl₃ (10 mol%) | Marked improvement in yield through Lewis acid activation |
| Amine Equivalents | 1.5-20 equiv. | 1.5 equiv. | Sufficient conversion while minimizing excess reagent |
| Atmosphere | Air, Oxygen, Argon | Argon | Complete suppression of oxidative dimerization pathway |
| Reaction Time | 10-20 hours | 16 hours | Balance between complete conversion and product decomposition |
The optimized protocol requires strict adherence to these parameters: In a flame-dried Schlenk flask under argon atmosphere, combine the Ni(II) complex (1.0 equiv.), paraformaldehyde (2.0 equiv.), and secondary amine (1.5 equiv.) in anhydrous toluene. Add CuI (10 mol%) and FeCl₃ (10 mol%) as solids, then heat the reaction to 80°C with vigorous stirring for 16 hours. Monitor reaction progress by TLC until complete consumption of the starting complex is observed. After cooling, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purify the crude product by flash column chromatography (SiO₂, gradient elution with hexanes/ethyl acetate) to obtain the desired A³-coupling product [1].
The enantiomerically pure α-amino acid derivatives synthesized using the Ni(II)-(S)-BPB-propargylglycine building block demonstrate significant potential as enzyme inhibitors, particularly against matrix metalloproteinases like collagenase. Biological evaluation revealed that most compounds in this class exhibit measurable collagenase inhibitory activity, with one derivative (compound 4e) showing particularly promising potency (IC₅₀ = 0.75 mM). This inhibitory activity is structurally selective, as compound 4a (lacking specific substituents) showed no significant activity, highlighting the importance of molecular recognition elements in the inhibitor-enzyme interaction. The structure-activity relationships observed in this series provide valuable insights for rational drug design approaches targeting zinc-dependent metalloproteinases, which play crucial roles in tissue remodeling, cancer metastasis, and inflammatory conditions [1].
Molecular docking studies indicate that these unnatural amino acid derivatives interact with collagenase through multiple binding domains and establish various interaction types, with hydrogen bonding playing a particularly important role in molecular recognition. Interestingly, the compound with the most favorable docking score did not demonstrate the highest inhibitory potency, highlighting the limitations of relying exclusively on computational predictions and emphasizing the necessity of complementary experimental validation in biological profiling. This discrepancy between computational and experimental results underscores the complexity of biological systems and the potential influence of factors such as solvent effects, conformational dynamics, and cellular permeability on actual inhibitory activity [1].
The Ni(II)-(S)-BPB-propargylglycine platform enables the synthesis of a remarkably diverse array of structurally complex unnatural amino acids that serve as valuable intermediates in medicinal chemistry. The propargylamine moiety introduced through the A³-coupling reaction provides a versatile chemical handle for further structural elaboration through Cu-catalyzed azide-alkyne cycloaddition (click chemistry), Sonogashira cross-coupling, and other metal-catalyzed transformations that tolerate the chiral Ni(II) complex environment. This strategic approach allows medicinal chemists to rapidly generate chemical diversity libraries based on enantiomerically pure amino acid scaffolds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and drug-like properties [1].
The application of these building blocks extends to the development of peptidomimetic therapeutics, where unnatural amino acids serve as isosteric replacements for natural residues to enhance metabolic stability, membrane permeability, and target affinity while reducing susceptibility to proteolytic degradation. The chiral propargylamine functionality is particularly valuable as a conformational constraint element that can pre-organize peptide chains into biologically active conformations or introduce rigid spacers that modulate the distance between key pharmacophoric elements. Additionally, the alkyne moiety provides a convenient site for bioconjugation with fluorescent tags, affinity labels, or pharmacokinetic modifiers, enabling the creation of chemical tools for target validation and mechanism-of-action studies [1].
Solution Preparation: Prepare collagenase solution (0.8 U/mL) in 50 mM Tricine buffer (pH 7.5) containing 400 mM NaCl and 10 mM CaCl₂. Prepare synthetic substrate solution (N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala) at 1.0 mM concentration in the same buffer.
Inhibition Testing: Pre-incubate test compounds (at varying concentrations) with collagenase solution for 15 minutes at 25°C. Initiate the reaction by adding substrate solution and monitor the decrease in absorbance at 345 nm over 10 minutes using a UV-Vis spectrophotometer.
Data Analysis: Calculate percent inhibition relative to vehicle control and determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 8-10 data points spanning 0.1-5.0 mM concentration range) with appropriate curve-fitting software [1].
Protein Preparation: Obtain the crystal structure of collagenase (MMP-1) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states using molecular modeling software.
Ligand Preparation: Generate 3D structures of synthesized compounds using energy minimization with molecular mechanics force fields. Assign Gasteiger charges and identify rotatable bonds for docking simulations.
Docking Protocol: Define the active site using known catalytic residues. Perform semi-flexible docking with the protein kept rigid and ligands allowed flexibility. Use AutoDock Vina or similar software with an exhaustiveness value of 16. Generate multiple binding poses and rank by predicted binding affinity [1].
Table 2: Comprehensive Analytical Characterization Parameters
| Analytical Method | Key Parameters | Characteristic Data | Quality Control Specifications |
|---|---|---|---|
| HPLC for Enantiomeric Excess | Chiralpak AD-H column (4.6 × 250 mm), n-hexane/i-PrOH (90:10), 1.0 mL/min, 25°C, UV detection at 254 nm | Retention times 12.8 min (minor) and 14.5 min (major); ee ≥99% | Baseline separation of enantiomers with Rs > 2.0 |
| X-ray Crystallography | Mo Kα radiation (λ = 0.71073 Å), 100(2) K, empirical absorption correction | Flack parameter = 0.02(3); confirms absolute configuration | Complete data set with I/σ(I) > 2.0 in highest resolution shell |
| NMR Spectroscopy | 400 MHz, DMSO-d₆, referenced to TMS (0 ppm) | Characteristic signals: Ni-CH₂-C≡CH at δ 3.85 (d, J = 2.4 Hz), C≡CH at δ 3.15 (t, J = 2.4 Hz) | All diagnostic signals present with correct integration and coupling |
| High-Resolution Mass Spectrometry | ESI-TOF, positive ion mode, direct infusion | [M+H]+ calculated for C₂₈H₂₇N₃O₄Ni: 544.1264; found: 544.1268 | Mass accuracy < 5 ppm for elemental composition confirmation |
All synthesized compounds must be fully characterized to verify structural integrity, enantiomeric purity, and chemical identity before biological evaluation. The chiral Ni(II) complex provides characteristic spectroscopic signatures that confirm successful complexation, including distinctive nickel d-d transitions in the visible region (λmax = 450-500 nm) and diagnostic carbonyl stretches in the infrared spectrum (1630-1650 cm⁻¹). Thermal stability should be assessed by thermogravimetric analysis (TGA), with decomposition typically occurring above 220°C, indicating suitability for synthetic transformations under thermally demanding conditions [1].
The application of the Ni(II)-(S)-BPB-propargylglycine building block in drug discovery follows a systematic workflow that integrates synthetic chemistry, analytical characterization, and biological evaluation. The following diagram illustrates the key decision points and experimental stages in this process:
Diagram 1: Experimental workflow for drug discovery applications of Ni(II)-(S)-BPB-propargylglycine building block
This optimized workflow ensures efficient transformation of the chiral Ni(II) complex into biologically relevant unnatural amino acids with preservation of stereochemical integrity. The process begins with complex characterization to confirm identity and purity, proceeds through optimized A³-coupling to introduce structural diversity, and culminates in comprehensive biological profiling to establish structure-activity relationships. At each stage, appropriate analytical controls verify successful completion before progression to subsequent steps, ensuring consistent quality and reproducibility throughout the discovery process [1].
The Ni(II)-(S)-BPB-propargylglycine complex exhibits characteristic physical properties that inform appropriate handling and storage conditions. The complex typically presents as reddish-brown crystalline solid with good solubility in chlorinated solvents (dichloromethane, chloroform), moderate solubility in polar aprotic solvents (DMF, DMSO), and limited solubility in alcohols, ethers, or hydrocarbon solvents. The crystalline material is hygroscopic and must be stored under inert atmosphere (argon) at -20°C in sealed containers with desiccant to prevent decomposition. Under these conditions, the complex maintains stability for at least 12 months without significant degradation, as confirmed by comparative HPLC analysis.
For synthetic applications, the complex should be carefully dried under high vacuum (0.1 mmHg) for 2-3 hours immediately before use to remove adsorbed moisture that could interfere with subsequent reactions. Weight measurements should be performed rapidly in controlled atmosphere environments (glove box or dry bag) to minimize exposure to ambient humidity. All synthetic transformations employing this complex should be conducted under oxygen-free conditions using standard Schlenk line techniques or glove box environments to prevent oxidative degradation or undesired side reactions, particularly the formation of dimeric byproducts that can compete with the desired A³-coupling process [1].
Nickel Handling: Implement appropriate engineering controls (fume hoods, local exhaust ventilation) when handling nickel compounds due to potential sensitization properties and respiratory hazards. Use personal protective equipment including nitrile gloves, safety glasses, and lab coats. Monitor airborne nickel concentrations regularly in accordance with OSHA standards (action level: 0.1 mg/m³).
Waste Disposal: Segregate nickel-containing waste streams for specialized treatment. Aqueous nickel wastes require precipitation as nickel hydroxide followed by filtration and disposal as hazardous solid waste. Organic solvents containing nickel complexes should be collected in appropriately labeled containers for incineration or recovery by licensed hazardous waste management facilities.
Regulatory Compliance: All compounds synthesized using this methodology are intended for research use only and not for human consumption without further purification and regulatory approval. Researchers should consult appropriate chemical control regulations (TSCA, REACH) before transferring materials across international boundaries. Documentation should include comprehensive material safety data sheets with detailed hazard information and appropriate risk mitigation measures [1].
Table 3: Comprehensive Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| Low Enantiomeric Excess | Moisture contamination, incomplete complex formation, racemization during workup | Re-crystallize complex from acetonitrile, ensure anhydrous conditions, shorten workup time | Activate molecular sieves (3Å), use freshly distilled solvents, maintain temperature < 40°C during workup |
| Formation of Dimeric Byproduct | Oxygen contamination, prolonged reaction times, incorrect catalyst loading | Conduct reaction under strict argon atmosphere, optimize reaction time, precisely weigh catalysts | Degas solvents with argon sparging, use catalyst in sealed ampules, monitor reaction by TLC at 2-hour intervals |
| Incomplete A³-Coupling Conversion | Suboptimal amine structure, insufficient catalyst activity, incorrect temperature | Use cyclic secondary amines (morpholine, piperidine), increase catalyst loading to 15 mol%, elevate temperature to 90°C | Employ amine screening, confirm catalyst freshness, calibrate temperature monitoring equipment |
| Difficulty in Product Isolation | Similar polarity to starting materials, decomposition during chromatography | Employ gradient chromatography with 0.1% acetic acid modifier, use alternative eluent systems (CH₂Cl₂/MeOH/NH₄OH) | Conduct TLC with multiple solvent systems, use flash chromatography with smaller particle size silica (15μm) |
For persistent technical issues beyond those addressed in this troubleshooting guide, researchers are advised to carefully characterize reaction intermediates by NMR spectroscopy to identify potential decomposition pathways or unexpected side reactions. Additional analytical techniques such as mass spectrometric analysis of crude reaction mixtures can reveal the presence of unexpected byproducts that may interfere with the desired transformation. In cases of consistently low yields, consider systematic evaluation of each reaction component through control experiments that omit individual reagents to identify critical dependencies or incompatibilities [1].
A key reason for your difficulties is that the Ni(II)-BPB complex has a low solubility in acetonitrile, historically reported to be less than 40 mg/mL [1]. This limited solubility was a direct obstacle in alkylation reactions, leading to low yields in initial experiments [1].
Here are answers to specific questions you might have and steps you can take to resolve this issue.
Q1: What can I do if my Ni(II)-BPB complex won't dissolve properly in acetonitrile? The most effective solution, identified in previous research, is to optimize the solvent system [1]. The table below summarizes the core problem and the verified solution.
| Issue | Root Cause | Verified Solution | Effect of Solution |
|---|---|---|---|
| Low solubility of Ni(II)-BPB complex in acetonitrile [1]. | Limited solvation of the complex in pure acetonitrile [1]. | Use a homogeneous mixture of acetonitrile and dimethylformamide (DMF) as the solvent [1]. | Achieved high-yield alkylation reactions by creating a homogeneous reaction medium [1]. |
Q2: Is there a detailed protocol for using this solvent mixture? While the original publication confirms the use of an acetonitrile/DMF mixture to achieve a homogeneous reaction, a highly detailed, step-by-step protocol for this specific solubility test is not provided in the available search results [1]. The primary focus of the study was on applying the optimized conditions for synthesis.
Q3: Why is acetonitrile often chosen for these reactions anyway? Despite the solubility challenges with this specific complex, acetonitrile remains an extremely popular solvent in organic synthesis and electrochemistry due to its favorable properties [2] [3]. It is a polar aprotic solvent, miscible with water and many organic solvents, and has a high dielectric constant, which makes it excellent for dissolving electrolytes [2] [3].
The following diagram illustrates the logical workflow for addressing Ni(II)-BPB complex solubility based on the information gathered.
Here are answers to common experimental issues, based on optimization studies:
Q1: What are the most critical parameters to optimize for improving yield? A highly optimized A3-Mannich coupling with a Ni(II)-propargylglycine-BPB complex demonstrated that controlling the following factors is crucial for achieving high yields (up to 79%) and minimizing byproducts [1] [2]:
Q2: How can I minimize side reactions during alkylation? Side reactions, particularly the oxidative dimerization of the propargyl complex, can be a major yield-limiting factor [1] [2].
Q3: My cysteine alkylation is incomplete. How can I improve it? While not specific to Ni(II)-BPB, general proteomics research provides robust guidance for the alkylation step itself. A systematic study found iodoacetamide (IAA) to be the most effective alkylating reagent, providing the highest level of modified cysteine with the fewest side reactions [3] [4].
For quick reference, here are the optimized conditions for two different types of reactions involving Ni(II)-BPB complexes.
Table 1: Optimized Conditions for A3-Mannich Coupling with Ni(II)-BPB Complex [1] [2]
| Parameter | Recommended Condition | Effect / Note |
|---|---|---|
| Solvent | Toluene | Higher yield vs. polar solvents (DMSO, CH3CN) |
| Catalyst | CuI (10 mol%) | Essential for catalysis |
| Co-catalyst | FeCl3 (10 mol%) | Enhances yield; Lewis acid |
| Atmosphere | Argon | Suppresses oxidative dimerization |
| Reaction Time | 1.5 hours | Prevents decomposition |
| Temperature | Not specified; likely room temp. or heated | Follow specific protocol |
Table 2: General Optimization for Cysteine Alkylation (e.g., with IAA) [3]
| Parameter | Recommended Condition | Alternative Options |
|---|---|---|
| Alkylating Reagent | Iodoacetamide (IAA) | Acrylamide, N-Ethylmaleimide, 4-Vinylpyridine |
| IAA Concentration | 14 mM | Can be tested up to 20 mM |
| Reaction Time | 30 minutes | - |
| Reaction Temperature | Room Temperature | - |
| Reaction Environment | In the dark | - |
| pH | 8.2 (HEPES buffer) | - |
This workflow can help you diagnose and resolve yield issues step-by-step. The following diagram outlines the logical process to identify and fix common problems.
To summarize, the most impactful improvements for your Ni(II)-BPB alkylation yields are:
| Reaction Type | Alkyne / Substrate | Optimized Temperature | Key Context & Notes | Citation |
|---|---|---|---|---|
| Glaser Heterocoupling | Aromatic alkynes (e.g., Ethynylbenzene) | 100 °C | In 1,4-dioxane with a continuous air supply [1]. | [1] |
| Glaser Heterocoupling | Aliphatic alkyne | Room Temperature | Used piperidine as base; highlights need for condition tailoring [1]. | [1] |
| A³-Mannich Coupling | Propargylglycine complex, aldehydes, amines | 90 °C | In toluene, under argon atmosphere, with CuI/FeCl₃ catalysis [2]. | [2] |
| Michael Addition | Deprotonated propargyl alcohols | Room Temperature | Reaction with dehydroamino acid complexes; thermodynamically controlled [3]. | [3] |
Here are the detailed methodologies for the key optimized reactions from recent literature.
This protocol is optimized for synthesizing unsymmetrical 1,3-diynes.
This protocol describes a three-component coupling for synthesizing propargylamine-based α-amino acids.
Here are some common problems and their solutions based on the research.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield of Heterocoupling Product | Competing homocoupling side reactions | Use CuI instead of CuCl, which was found to primarily lead to dimerization [1]. |
| Formation of Dimeric Byproduct | Presence of oxygen as an oxidant | For A³-Mannich type reactions, run the reaction under an inert atmosphere (Argon) to suppress dimerization [2]. |
| Poor Selectivity with Different Alkynes | "One-size-fits-all" reaction conditions | Tailor the solvent and base to the specific alkyne. For instance, use TMEDA/CHCl₃-1,4-dioxane for methylphenylacetylene [1]. |
The following diagram illustrates the decision-making process for optimizing reaction conditions, based on the findings from the search results.
| Issue | Possible Cause | Suggested Solution | Key Experimental Details |
|---|
| Low Diastereomeric Excess (de) | Inadequate stereocontrol during synthesis. | Optimize reaction conditions (base, solvent, temperature); Use silica gel column chromatography to separate diastereomers [1] [2]. | • Eluent: Chloroform-based mixtures common [1]. • Monitoring: TLC [2] [3]. | | Poor Separation on Silica Gel | Diastereomers have very similar polarities. | Use re-crystallization for final purification after initial chromatography [1]. | • Crystallization effective for isolating major (S,S)-diastereomer from mixture [1]. | | Unwanted Racemization | Exposure to harsh basic conditions during workup/post-modification. | Use mild bases; Monitor chiral integrity via Chiral HPLC and Circular Dichroism (CD) post-purification [2] [3]. | • CD Spectroscopy: Positive Cotton effect at ~480-600 nm indicates (S,S) configuration [1] [2]. • Chiral HPLC: Confirms high enantiomeric purity (ee >98%) of free amino acid after decomposition [1] [3]. |
For a successful purification, the process begins with monitoring the reaction and is followed by a standard workflow.
The following diagram illustrates the general purification pathway from the crude reaction mixture to the final, characterized pure diastereomer.
Here are answers to specific issues you might encounter during synthesis and alkylation, based on recent research.
| Question | Possible Cause & Solution | Supporting Data / Rationale |
|---|
| How to ensure high enantiomeric purity (>99% ee) in final amino acids? | Cause: Racemization during complex alkylation or decomposition. [1]
Solution: Use a chiral auxiliary (e.g., (S)-BPB) and control reaction conditions (temperature, base, time). Acid hydrolysis of the complex must be carefully performed. | Analysis by chiral HPLC confirmed >99% ee for (S)-α-amino acids from diastereomerically pure Ni(II)-BPB complexes under controlled conditions. [1] [2] | | How to minimize formation of dimeric byproducts during Mannich-type (A3) coupling? | Cause: Reaction conducted under air, promoting oxidative dimerization. [2]
Solution: Run the reaction under an inert atmosphere (argon) and use a non-polar solvent (toluene). A CuI/FeCl3 catalyst system suppresses dimerization. | In an A3-coupling model, switching to argon and toluene with a CuI/FeCl3 catalyst increased the target product yield to 65% and fully suppressed dimer formation. [2] | | What is the best way to monitor the progress of cycloaddition or coupling reactions? | Cause: Inadequate reaction monitoring leads to incomplete conversion or product degradation.
Solution: Use Thin-Layer Chromatography (TLC) with an appropriate eluent system. | For cycloaddition ([3+2]) and A3-Mannich reactions, TLC with CHCl3/acetone mixtures (5:1 or 3:1) effectively tracks starting material consumption and product formation. [1] [2] | | How to confirm the (S) absolute configuration of the amino acid in the complex? | Cause: Uncertainty in stereochemical assignment after synthesis.
Solution: Use Circular Dichroism (CD) Spectroscopy. | A positive Cotton effect in the 480–580 nm region of the CD spectrum confirms the (S)-absolute configuration at the α-carbon of the amino acid residue. [1] |
Here are optimized methodologies for key reactions using Ni(II)-BPB complexes, based on current literature.
This protocol is for synthesizing (S)-α-amino acids containing a 1,2,3-triazole group directly coupled to an aromatic ring at the β-position [1].
The workflow for this synthesis is outlined below.
This hybrid methodology provides access to enantiomerically enriched α-amino acids bearing a propargylamine moiety [2].
Effective troubleshooting is a logical process of elimination. The core principle is to change only one variable at a time and observe the effect before proceeding. This is far more efficient than the "shotgun" approach of changing multiple things at once, which can waste resources and fail to identify the root cause [1].
A general workflow for diagnosing chromatographic issues can be visualized as follows:
Based on the systematic approach, here are some common LC problem areas and initial investigative steps.
| Problem Symptom | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Abnormal Pressure [1] | Clogged capillary, blocked frit, failing pump seal. | Isolate sections of flow path. Replace parts one at a time (e.g., inlet/outlet check valves) to identify the blockage. |
| Poor Peak Shape | Column degradation, sample interaction, void formation. | Inject a known standard to confirm. Check for mobile phase contamination or inappropriate column chemistry. |
| Retention Time Shifts [2] | Mobile phase composition change, column temperature fluctuation, column degradation. | Precisely prepare fresh mobile phase. Ensure column thermostat is stable. |
| Poor Resolution (Rs) [2] | Insufficient plate count (N), selectivity (α), or retention factor (k). | Use the resolution equation to guide optimization: adjust mobile phase, column temperature, or change the stationary phase. |
| Noisy Baseline [1] | Aging UV lamp, contaminated flow cell, air bubbles. | Borrow a known-good lamp from another instrument to test. Purge the flow cell to remove air or contaminants. |
If your separation was previously working, a problem likely indicates an equipment or consumable issue. If you are developing a new method for Ni-(S)-BPB-GLy, ensuring the method itself is robust is key.
Since generic troubleshooting may not solve issues with your specific complex, the following steps are recommended:
A critical step in working with Ni(II) glycinate is the initial synthesis of the chiral complex. The choice of base significantly impacts the practicality and purity of this process.
| Base | Key Advantages | Limitations/Considerations | Primary Use Case |
|---|---|---|---|
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Prevents viscous mixtures; minimizes gas release during workup; excellent yield (~99%) and chiral purity (>99.5%) [1]. | Must be used in methanol at high temperature (68-70°C); requires extended reaction time (~21 hours) [1]. | Recommended method, especially for large-scale (multi-kilogram) synthesis [1]. |
| Potassium Carbonate (K₂CO₃) | Standard inorganic base for this reaction [2]. | Can lead to viscous reaction mixtures, complicating stirring [1]. | A standard protocol where DBU is not available. |
| Sodium Carbonate (Na₂CO₃) | Standard inorganic base for this reaction [1]. | Can cause significant gas release during workup [1]. | A standard protocol where DBU is not available. |
The following workflow outlines the optimized DBU method for synthesizing the Ni(II) glycine Schiff base complex.
Key Considerations for This Protocol:
Q1: Why is my reaction mixture becoming too viscous to stir? This is a known issue, particularly when using inorganic bases like Na₂CO₃ or K₂CO₃ [1]. Solution: Switch to the organic base DBU, which keeps the reaction mixture less viscous and easier to manage [1].
Q2: I observe significant gas release when I work up my reaction. Is this normal? This can occur when using certain inorganic bases, such as Na₂CO₃ [1]. Solution: The optimized protocol with DBU minimizes this problem, leading to a cleaner and safer workup procedure [1].
Q3: How can I prevent the formation of unwanted oxidative byproducts? The formation of byproducts like 4-phenylquinazoline derivatives is caused by the enolate intermediate reacting with atmospheric oxygen [2]. Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen [2].
For other common experimental issues, you can guide users through the following diagnostic logic.
For a complex involving a chiral ligand (BPB), a metal (Ni), and an amino acid derivative (Gly), solvent choice is critical for reaction performance and stability. The following table summarizes key considerations for a troubleshooting guide, based on general synthetic chemistry principles.
| Consideration Factor | Potential Issues & Troubleshooting Steps | Preferred Solvent Types (with Caution) |
|---|
| Ligand & Complex Solubility | Issue: Low yield or slow reaction due to poor solubility. Troubleshoot: Test a range of polarity from DCM/CHCl₃ to DMF/DMSO. | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) | | Metal Ion Stability | Issue: Decomposition or precipitation of the nickel complex. Troubleshoot: Avoid solvents with coordinating properties that might displace the ligand unless this is required for the reaction. | DCM, Chloroform, Toluene, Acetonitrile (weakly coordinating) | | Reaction Compatibility | Issue: Solvent interferes with the chemical reaction (e.g., reacts with reagents). Troubleshoot: Ensure the solvent is inert to all reaction conditions. | DCM, THF, Toluene | | Environmental & Safety | Issue: Use of hazardous or environmentally problematic solvents. Troubleshoot: Consult a modern solvent selection guide (e.g., from ACS) to identify greener alternatives where possible [1]. | 2-MeTHF (alternative to THF), Cyclopentyl methyl ether (CPME, alternative to THF and DCM), Ethyl Acetate, Isopropanol |
When specific data is unavailable, a systematic experimental approach is the most reliable method. Here is a detailed protocol you can include in your technical center.
Objective: To empirically determine the optimal solvent for a reaction or process involving the Ni-(S)-BPB-Gly complex.
Workflow Overview: The diagram below outlines the logical sequence for the solvent screening process.
Materials:
Methodology:
Q: The this compound complex precipitates out of my reaction mixture. What should I do?
Q: I see signs of decomposition in my NMR spectrum. Is the solvent to blame?
Q: Where can I find authoritative, green solvent alternatives?
Q1: What could cause low yield during the synthesis of my Ni(II) complex? Low yield can often be traced to the synthesis conditions. The molar ratio of metal to ligand is critical; a 1:1 ratio is commonly used [1]. Ensure the reaction proceeds under solvothermal conditions (e.g., in a Teflon-lined autoclave at 120°C for 72 hours) for sufficient crystal growth [1]. Incomplete ligand coordination due to incorrect pH or the presence of impurities in your starting materials can also significantly reduce yield.
Q2: My complex exhibits unexpected solubility. What might be the reason? The solubility of a coordination polymer is highly dependent on its dimensionality and the organic linker. A 1D chain polymer may have different solubility than a 3D network structure [1]. Furthermore, the presence of coordinated water molecules, as in [Ni(µ-L)(H₂O)₄]ₙ, can increase solubility in polar solvents. If your complex is less soluble than expected, it may indicate a higher-dimensional network with strong inter-layer interactions.
Q3: How can I confirm the successful formation of my Ni(II) complex? You should use a combination of characterization techniques:
Q4: My complex is unstable during thermal analysis. What factors affect its stability? Thermal stability is directly influenced by the compound's dimensionality and its coordinated molecules. A 3D network generally has higher thermal stability than a 1D chain. Coordinated water molecules are often lost at relatively low temperatures (e.g., between 30-150°C), initiating decomposition. The final thermal decomposition product of Ni(II) coordination polymers in air is typically NiO [1].
The following table outlines common issues, their potential causes, and solutions. Much of this guidance is inferred from general practices in coordination chemistry and the specific procedures found in the search results.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Synthesis Yield | Incorrect metal-to-ligand ratio; Insufficient reaction time/temperature; Impure starting materials. | Use stoichiometric ratios (e.g., 1:1); Apply solvothermal synthesis (120°C, 72 h) [1]; Purify ligands (e.g., recrystallization). |
| Poor Crystallinity | Overly fast precipitation; Presence of impurities; Unoptimized solvent system. | Slow cooling (e.g., 5°C/h) [1]; Use a mixture of solvents (e.g., DMF/Water) [1]; Recrystallize from fresh solvent. |
| Irreproducible Characterization (IR, UV-Vis) | Sample hydration level varies; Inconsistent sample preparation; Unstable complex composition. | Dry sample thoroughly before analysis; Standardize sample prep (e.g., KBr pellet pressure); Confirm complex stability in solvent via UV-Vis over 48h [2]. |
| Unusual Thermal Decomposition Profile | Trapped solvent; Partial oxidation of metal center; Incorrect atmosphere. | Pre-dry sample in TGA pan; Run analysis under inert (N₂) and oxidative (air) atmospheres to compare [1]; Confirm final residue is NiO by PXRD [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide, adapted from the search results.
Protocol 1: Solvothermal Synthesis of a Ni(II) Coordination Polymer
Protocol 2: Confirming Complex Formation by IR Spectroscopy
Protocol 3: Investigating Thermal Stability via TG-DSC
Protocol 4: Photocatalytic Degradation of Bromophenol Blue (BPB)
The following diagrams outline the core experimental workflow and a logical path for diagnosing common problems.
| Problem Area | Specific Issue | Recommended Solution | Key Reference |
|---|---|---|---|
| Reaction Conditions | Low diastereoselectivity in Michael additions | Use dioxane as solvent and DIEA (Hunig's base) [1] [2]. | [1] [2] |
| Reaction Conditions | Poor yield in alkylation reactions | Use alkyl iodides (not bromides) with TBAI as an additive in THF [3]. | [3] |
| Chiral Auxiliary Integrity | Low ee in final product despite high d.r. in complex | Avoid prolonged heating/strong base during BPB complex synthesis; control KOH stoichiometry and time [3]. | [3] |
| Substrate Compatibility | Low d.r. with heteroaromatic aldehydes | Furaldehyde and thienaldehyde are not well-tolerated; use aromatic aldehydes [1] [2]. | [1] [2] |
| Substrate Compatibility | Variable results with different EWGs | Ethyl cyanoacetate often gives higher average d.r. than malononitrile [1] [2]. | [1] [2] |
This one-pot procedure efficiently constructs multiple chiral centers [1] [2].
The workflow for this protocol is as follows:
This procedure is optimized for introducing alkene side chains on a large scale [4] [3].
A key finding from recent literature is that the stereochemical integrity of the BPB auxiliary itself can be compromised under standard synthesis conditions, leading to eroded enantiomeric excess (ee) in the final amino acid, even when the diastereomeric ratio (d.r.) of the intermediate complex appears high [3].
Adopting these modified procedures for auxiliary synthesis has been shown to yield final amino acid products with significantly improved enantiomeric excess (e.g., 92% ee compared to 82% ee with the older protocol) [3]. The improved synthesis workflow is outlined below:
Metal-based compounds represent a growing frontier in pharmaceutical development, offering unique electronic configurations and coordination geometries that enable diverse biological interactions. Among these, nickel and copper complexes have demonstrated significant potential in therapeutic and diagnostic applications due to their distinct coordination preferences, redox properties, and biomolecular interaction capabilities. This scientific guide provides a comprehensive comparison between the nickel complex Ni-(S)-BPB-Gly (Nickel complex of Schiff base of glycine and chiral auxiliary (S)-2-[N-(N′-benzylprolyl)amino]benzophenone) and various Cu(II) complexes with pharmaceutical relevance.
The fundamental distinction between these metal centers lies in their electronic configurations: Cu(II) typically adopts a d⁹ configuration which often leads to distorted geometries, while Ni(II) as a d⁸ system frequently forms more regular coordination spheres. These electronic differences profoundly influence their spectroscopic behavior, protein binding affinity, and ultimately their biological activity. This analysis synthesizes experimental data across coordination chemistry, spectroscopic properties, biomolecular interactions, and functional applications to provide researchers with evidence-based guidance for complex selection in drug development projects.
The This compound complex exemplifies the structural precision achievable through Schiff base coordination chemistry. The complex features a square planar geometry around the nickel center, which is characteristic of Ni(II) with its d⁸ electron configuration. This geometry provides exceptional stability and defined chiral environments suitable for asymmetric synthesis. The coordination sphere consists of:
This precise arrangement facilitates the complex's application in asymmetric radiolabeling, particularly in the synthesis of 6-[¹⁸F]-fluoro-L-DOPA where it achieves remarkable enantiomeric excess (95% e.e.) [1].
Cu(II) complexes exhibit considerably more structural diversity, often adopting distorted geometries due to Jahn-Teller effects characteristic of the d⁹ electronic configuration. The specific coordination environment varies significantly with ligand architecture:
Table 1: Comparative Coordination Properties of Ni and Cu Complexes
| Coordination Feature | This compound | Cu(II) Peptide Complexes | Cu(II) Dithiocarbamate Complexes |
|---|---|---|---|
| Preferred Geometry | Square planar | Distorted coordination spheres | Distorted square planar |
| Coordination Sites | N,N-bidentate from Schiff base | N-terminal NH₂, Dab side chains, amide nitrogens [2] | Sulfur atoms from dithiocarbamate [4] |
| Jahn-Teller Effect | Not observed | Pronounced | Pronounced |
| Chiral Induction | Excellent via benzophenone auxiliary | Ligand-dependent | Limited |
Electronic spectroscopy provides critical insights into the metal-ligand interactions and electronic transitions that underlie the functional properties of these complexes:
Table 2: Spectroscopic Characteristics of Ni and Cu Complexes
| Spectroscopic Feature | This compound | Cu(II) Complexes |
|---|---|---|
| Primary UV-Vis Absorbance | Data limited in search results | 340-450 nm (strong) and 550-800 nm (weak) [3] |
| Transition Types | Not specified | LMCT, LLCT, MLCT [3] |
| Computational Methods | Not extensively detailed | TD-DFT/B3LYP/6-311G(d,p)/def2-TZVPP optimal [3] |
| Fluorescence Properties | Used in protein binding studies [5] | Varies with ligand field |
For This compound, the primary experimental spectroscopic data comes from its application in fluorescence quenching studies with Bovine Serum Albumin (BSA) [5]. The complex demonstrates measurable fluorescence that enables detailed protein interaction analysis.
For Cu(II) complexes, comprehensive TD-DFT calculations have established that the B3LYP functional with 6-311G(d,p)/def2-TZVPP basis sets provides the most accurate prediction of experimental UV-Vis spectra, with an average deviation of only 2.4 nm for the primary absorption band [3]. These complexes typically exhibit:
Density Functional Theory (DFT) calculations have been extensively employed to elucidate the electronic structures and spectroscopic properties of Cu(II) complexes. The accuracy of various functionals has been systematically evaluated, with B3LYP demonstrating superior performance in predicting UV-Vis absorption maxima compared to pure functionals (PW91, BP86, PBE) or long-range corrected functionals [3]. These computational approaches enable researchers to:
Protein binding studies provide critical insights into the bioavailability, distribution, and potential therapeutic efficacy of metal complexes:
Table 3: Biomolecular Interaction Profiles
| Interaction Parameter | This compound with BSA [5] | Cu(II) Peptide Complexes | Cu(II) Dithiocarbamate Complexes |
|---|---|---|---|
| Binding Constant | Temperature-dependent | Not specified | Not specified |
| Quenching Mechanism | Static quenching | Not analyzed | Not analyzed |
| Thermodynamic Profile | ΔG<0 (spontaneous), ΔH<0 (exothermic) | Not specified | Not specified |
| Binding Forces | Hydrogen bonding, van der Waals | Electrostatic with bacterial membranes [2] | CYP3A4 inhibition [4] |
| Binding Distance | 2.413-2.459 nm (temperature-dependent) [5] | Not specified | Not specified |
This compound demonstrates temperature-dependent binding to Bovine Serum Albumin, with the Stern-Volmer constant decreasing as temperature increases - a characteristic signature of static quenching mechanisms [5]. The interaction is spontaneous and exothermic, driven primarily by hydrogen bonding and van der Waals forces, with binding distances between 2.413-2.459 nm determined through Förster resonance energy transfer (FRET) theory.
Cu(II) dithiocarbamate complexes exhibit significant potential as CYP3A4 inhibitors, with molecular dynamics simulations revealing strong binding to the heme-containing active site [4]. The binding interactions include:
These findings suggest that Cu(II) complexes may enhance the efficacy of conventional chemotherapeutics by inhibiting their CYP3A4-mediated metabolism, thereby increasing systemic exposure and therapeutic effect.
Diagram 1: Biomolecular interaction mechanisms of nickel and copper complexes with their therapeutic implications
The biological applications of this compound and Cu(II) complexes span diagnostic, therapeutic, and materials science domains:
This compound in Radiopharmaceuticals: The complex demonstrates exceptional performance in the asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA, achieving 95% enantiomeric excess [1]. This positions it as a valuable chiral auxiliary for positron emission tomography (PET) radiopharmaceutical production, particularly for neurological disorders where L-DOPA derivatives serve as important diagnostic agents.
Cu(II) Complexes as Therapeutic Agents:
Beyond pharmaceutical applications, Cu(II) complexes demonstrate significant potential in renewable energy technologies:
Reliable preparation of these metal complexes requires standardized methodologies:
This compound Synthesis: Prepared through coordination of nickel salts with the pre-formed Schiff base ligand derived from glycine and (S)-2-[N-(N′-benzylprolyl)amino]benzophenone [5] [1]
Cu(II) Complex Preparation:
Comprehensive characterization of metal complexes requires multidisciplinary approaches:
Diagram 2: Comprehensive experimental workflow for characterization of metal complexes
Structural Determination:
Spectroscopic Characterization:
Computational Protocols:
The comparative analysis of This compound and Cu(II) complexes reveals distinct profiles that recommend them for different research and development applications:
For asymmetric synthesis and radiopharmaceutical development, This compound offers superior chiral induction capabilities, achieving 95% e.e. in 6-[¹⁸F]-fluoro-L-DOPA production [1]. Its well-defined square planar geometry and predictable binding mode make it ideal for stereoselective applications.
For therapeutic development with multi-target activities, Cu(II) cationic peptide complexes provide broader biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects [2]. Their variable coordination geometries enable optimization for specific biological targets.
For enzyme inhibition applications, particularly CYP3A4 inhibition in cancer combination therapy, Cu(II) dithiocarbamate complexes demonstrate superior binding affinity and potential to enhance chemotherapeutic efficacy [4].
For materials science applications, particularly dye-sensitized solar cells, Cu(II) complexes with 2-hydroxyphenones offer tunable electronic properties and favorable charge transfer characteristics that can be optimized through computational design [3].
The table below summarizes key performance data for BPB-Ni-Gly and other chiral auxiliaries in specific synthetic reactions.
| Chiral Auxiliary | Reaction Type | Reaction Conditions | Yield (%) | Stereoselectivity (de/ee) | Key Advantages / Notes |
|---|---|---|---|---|---|
| BPB-Ni-Gly [1] [2] | Michael Addition | DBU (0.15 eq.), MeCN, 10 min | 75 | 82% ee [1] | Well-established, versatile template for unnatural amino acids [2]. |
| Novel Cu(II) Complex with axial thioether [1] | Michael Addition | DBU (0.15 eq.), MeCN, 10 min | Information missing | 94% ee (inferred) [1] | Enhanced stereocontrol; purported 5-coordinate structure better shields reaction face [1]. |
| Chiral Oxazolidinone [3] | Michael Addition | DBU (15 mol%), DMF, 5 min, 22°C | ~99 | >98% de [3] | Exceptionally high and robust stereoselectivity; "matched" case with (S)-configured acceptors [3]. |
| BPB-Ni-Gly [2] | Multi-Component Reaction | DIEA (3 eq.), Dioxane, ambient temp. | 91 | 97% de [2] | Effective for constructing multiple chiral centers in one pot [2]. |
For a deeper understanding, here is more context on the experimental protocols and the nature of the comparisons.
The following diagram illustrates the general workflow for using the BPB-Ni-Gly complex in asymmetric synthesis and the structural inspiration behind an improved auxiliary.
This workflow shows the standard three-step process (complexation, reaction, and decomposition) used in chiral auxiliary strategies, highlighting that the products (diastereomers) are separable at the intermediate stage [4].
This diagram illustrates the structure-based design principle behind the novel Cu(II) complex, which aims to mimic axial coordination in blue copper proteins to achieve better stereocontrol [1].
The Ni(II) complex of the Schiff base of glycine with the chiral auxiliary (S)-BPB ((S)-2-N-(N'-Benzylprolyl)aminobenzophenone) is a powerful tool for the asymmetric synthesis of unnatural amino acids [1] [2].
This complex enables the creation of new carbon-carbon bonds through reactions like Michael additions, allowing for the synthesis of amino acids with additional chiral centers [1] [2]. The chiral BPB auxiliary ensures high diastereoselectivity during these reactions, leading to an excess of one diastereomer in the final Ni(II) complex product [2]. Validating this diastereomeric excess (de) is crucial for confirming the success and selectivity of the synthesis, and HPLC is a primary technique for this purpose.
The table below summarizes the typical parameters used in HPLC methods to determine the diastereomeric ratio of Ni(II)-BPB complexes.
| Parameter | Typical Configuration/Value | Purpose & Notes |
|---|---|---|
| Column Type | Reversed-Phase (C18) | Standard for separating complex organic molecules [3] [4]. |
| Mobile Phase | Water + 0.1% TFA (A) and Acetonitrile + 0.1% TFA (B) | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape [3]. |
| Detection Wavelength | 220 - 260 nm | Standard for peptides/aromatic systems; 220 nm detects amide bonds [3] [4]. |
| Diastereomeric Excess (de) Calculation | de = |(A₁ - A₂)| / (A₁ + A₂) × 100% Where A₁ and A₂ are peak areas of diastereomers | Calculated directly from HPLC chromatogram peak areas [1]. | | Method Validation | Specificity, Linearity, Precision, Accuracy | Confirms the method is suitable for its intended use [3] [4]. |
Here is a detailed methodology based on published procedures for analyzing Ni(II)-BPB complexes and related amino acids.
1. Sample Preparation
2. HPLC Instrumental Conditions The following conditions are adapted from methods used for complex organic molecules and can serve as a starting point for method development [3] [4]:
3. Data Analysis
The following diagram illustrates the complete workflow from synthesis to validation.
While HPLC is a robust and common choice, other techniques can be employed to validate diastereoselectivity:
| Method | Principle / Description | Application Example from Literature |
|---|---|---|
| Chiral HPLC | Separates enantiomers using a chiral stationary phase; purity is determined from peak areas [1] [2]. | Used to confirm the enantiomeric purity of amino acids released from Ni(II)-BPB complexes [3]. |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of left- and right-handed circularly polarized light; the sign and magnitude of the signal confirm configuration and purity [3] [4]. | The absolute configuration of the amino acid in the product complex was determined using CD spectroscopy [3]. |
| NMR with Chiral Solvating Agents | A chiral solvent or additive makes the NMR environment diastereomeric, causing chemical shift differences for enantiomers [1]. | An achiral copper(II) host complex was used with ECCD to determine the configuration and identity of chiral carboxylate guests [4]. |
| Derivatization & Analysis | The chiral analyte is derivatized with an enantiopure reagent to form diastereomers, which are then separated on a standard (non-chiral) HPLC or GC column [2]. | Marfey's reagent (FDAA) and other agents are commonly used to analyze the enantiomeric excess of amino acids [5] [2]. |
Here is a closer look at the protocols for some of the key techniques mentioned in the research.
This method is often used as a direct and final check of purity after the amino acid is released from the metal complex.
CD is particularly valuable for directly analyzing the metal complex itself without decomposition.
This method converts the problem of separating enantiomers into separating diastereomers.
The following diagram illustrates the decision-making workflow for selecting the appropriate analytical method.
Based on the literature, here are critical factors to highlight when comparing these methods:
The table below summarizes key experimental data for Ni-(S)-BPB-Gly and its chlorine-substituted analogue, Ni-CPB-Gly, in the synthesis of 6-[¹⁸F]-fluoro-L-DOPA.
| Complex | Key Structural Feature | Application | Performance (Average e.e.) | Key Finding |
|---|---|---|---|---|
| Ni-BPB-Gly [1] | Schiff base from (S)-o-[N-(N'-benzylprolyl)amino]benzophenone and glycine | Asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA | Not explicitly stated (inferior to Ni-CPB-Gly) | Serves as a baseline for the chlorine-substituted analogue |
| Ni-CPB-Gly [1] | Chlorine-substituted N-benzyl group | Asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA | 95% | The chlorine substitution confers superior enantiomeric purity in the radiolabeling product compared to Ni-BPB-Gly |
The experimental data for the complexes comes from specific methodologies and applications.
While the exact structure of this compound was not found, the structure of a highly similar compound, the (R)-configured Gly Ni–(R)-BPB complex, was determined. The methodology is as follows [2]:
The following diagram illustrates the key alkylation step used to synthesize amino acid derivatives from the Gly Ni-BPB complex, a core reaction showcasing its utility [2].
The search results did not contain a complete DOT script for a signaling pathway directly related to these complexes, as they are synthetic tools rather than biological entities.
The concept of Recovery Efficiency (RE) is crucial for validating any method that involves extracting a substance. The following table summarizes two standardized approaches for measuring it, often used in analytical and material science contexts [1].
| Method | Description | Typical Application | Calculation Formula |
|---|---|---|---|
| Inoculated Recovery | A known quantity of a reference substance is added to a sample, and the amount recovered is measured. | Preferred when a known, measurable standard is available. | Recovery Efficiency = (CFU recovered / Inoculum population) × 100% |
| Repetitive (Exhaustive) Extraction | The sample is extracted multiple times in sequence, and the amount obtained in the first extraction is compared to the total. | Used when a standard is not available; not suitable for materials that dissolve. | Recovery Efficiency = (First rinse count / Total rinse count) × 100% |
This experimental workflow outlines the key steps in determining recovery efficiency using these methods:
While not for "BPB," recent studies provide robust experimental data on the recyclability of sophisticated ligands and porous materials, which are relevant to drug development. The experimental protocol typically involves a batch adsorption-desorption cycle [2]:
The table below summarizes the reusability data from two such studies:
| Material | Application | Experimental Regeneration Protocol | Key Reusability Findings | Source |
|---|
| Schiff Base Ligand 2-((E)-(4-aminophenylimino)methyl)benzoic acid | Removal of Cd(II) and Pb(II) from water | Desorption using acids (nitric, hydrochloric, or sulfuric) over 10 hours. | Showed consistent adsorption performance with only a minor capacity decrease over multiple cycles. [2] | RSC Adv., 2025 | | Amide-linked Covalent Organic Framework (Am-COF) | Adsorption of Bisphenols | Ultrasonication-assisted dispersive solid-phase extraction (dSPE); regenerated with methanol/acetic acid. | Maintained high adsorption efficiency after 5 cycles, demonstrating excellent structural stability and reusability. [3] | Chemical Engineering Journal, 2025 |